D-threonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

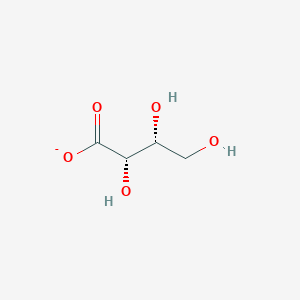

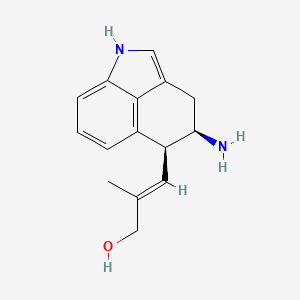

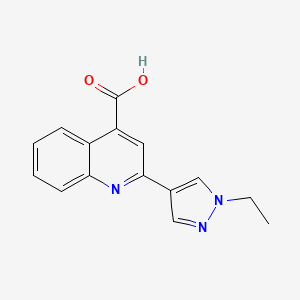

D-threonate is a threonate. It is a conjugate base of a D-threonic acid.

Scientific Research Applications

1. Pharmacokinetics and Safety

A study conducted on healthy Chinese volunteers to evaluate the pharmacokinetics of L-threonate after single or multiple oral administrations showed that calcium L-threonate was well tolerated. The study observed no pattern of dose-related adverse events, indicating its safety profile in the evaluated doses. It was absorbed rapidly and showed enhanced absorption with food intake, without systemic accumulation after repeated administrations (Wang, Hu, & Jiang, 2011).

2. Role in Cognitive Abilities

Research has demonstrated that oral administration of L-threonate, in combination with magnesium, can enhance learning and memory in young rats and prevent memory decline in aging rats and Alzheimer's disease model mice. Threonate is naturally present in cerebrospinal fluid, and its oral treatment elevates CSF threonate. It directly induces an increase in intracellular Mg(2+) concentration and upregulates expression of NR2B-containing NMDAR, boosting mitochondrial membrane potential and increasing functional synapse density in neuronal cultures. These effects are unique to threonate, highlighting its critical role in cognitive abilities (Sun, Weinger, Mao, & Liu, 2016).

3. Potential in Hair Loss Prevention

A study investigated the effect of L-threonate in attenuating dihydrotestosterone (DHT)-induced dickkopf-1 (DKK-1) expression, a key factor in androgen-potentiated balding. It was observed that L-threonate inhibited DKK-1 expression in dermal papilla cells and could be a promising treatment for the prevention of androgen-driven balding (Kwack, Ahn, Kim, Kim, & Sung, 2010).

4. Inhibitory Effects on Bone Resorption

Calcium L-threonate and sodium L-threonate have been studied for their inhibitory effects on bone resorption in rabbit's osteoclasts in vitro. The study found significant reduction in resorption area and concentration of C-telopeptide of type I collagen, indicating that L-threonate, especially calcium L-threonate, could inhibit bone resorption of osteoclasts in vitro (He, Tong, Li, & Wu, 2005).

5. Applications in Neuroinflammation and Pain Management

A study on magnesium-L-threonate showed its potential in preventing and restoring memory deficits associated with neuropathic pain by inhibition of TNF-α. The oral application of MgT was able to prevent and restore short-term memory deficits in an animal model of chronic neuropathic pain by reversing the dysfunction of the NMDAR, suggesting its application in treating memory deficits related to chronic pain (Wang et al., 2013).

Properties

Molecular Formula |

C4H7O5- |

|---|---|

Molecular Weight |

135.1 g/mol |

IUPAC Name |

(2S,3R)-2,3,4-trihydroxybutanoate |

InChI |

InChI=1S/C4H8O5/c5-1-2(6)3(7)4(8)9/h2-3,5-7H,1H2,(H,8,9)/p-1/t2-,3+/m1/s1 |

InChI Key |

JPIJQSOTBSSVTP-GBXIJSLDSA-M |

Isomeric SMILES |

C([C@H]([C@@H](C(=O)[O-])O)O)O |

SMILES |

C(C(C(C(=O)[O-])O)O)O |

Canonical SMILES |

C(C(C(C(=O)[O-])O)O)O |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

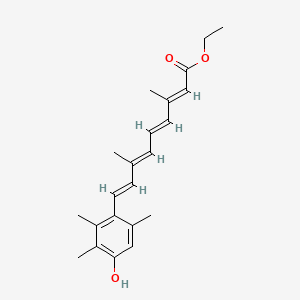

![[(3S,3aR,4R,5R)-6-[(2S,4R,5S)-5-acetyloxy-2-(acetyloxymethyl)-3-(2-methoxy-2-oxoethyl)-2,4-dimethyl-7-oxooxepan-4-yl]-5-formyloxy-3-(furan-3-yl)-7a-hydroxy-3a-methyl-7-methylidene-1-oxo-3,4,5,6-tetrahydro-2H-inden-4-yl] 2-hydroxy-3-methylpentanoate](/img/structure/B1236913.png)

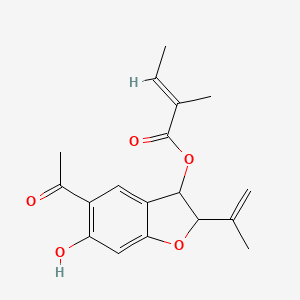

![(5S,6S,9R,13R,16S)-N,N,6,7,13-pentamethyl-7-azapentacyclo[10.8.0.02,9.05,9.013,18]icos-18-en-16-amine](/img/structure/B1236914.png)